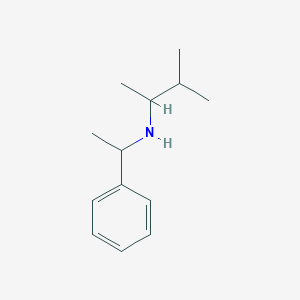

(3-Methylbutan-2-yl)(1-phenylethyl)amine

Description

(3-Methylbutan-2-yl)(1-phenylethyl)amine is a secondary amine characterized by a 1-phenylethyl group and a branched 3-methylbutan-2-yl substituent attached to the nitrogen atom. The branched alkyl chain may enhance steric bulk and lipophilicity, influencing its reactivity and interaction with substrates or metal complexes.

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

3-methyl-N-(1-phenylethyl)butan-2-amine |

InChI |

InChI=1S/C13H21N/c1-10(2)11(3)14-12(4)13-8-6-5-7-9-13/h5-12,14H,1-4H3 |

InChI Key |

ZMZIQRWISWNDFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares (3-Methylbutan-2-yl)(1-phenylethyl)amine with structurally or functionally related amines:

Key Research Findings

Steric and Electronic Effects :

- The branched 3-methylbutan-2-yl group in the target compound likely increases steric hindrance compared to linear alkyl chains (e.g., sec-butyl in ) or benzyl groups. This could reduce nucleophilicity but improve selectivity in catalytic reactions .

- In imine analogs, C=N bond lengths (1.265–1.292 Å) correlate with substituent electronic effects . While the target is an amine, its substituents may similarly modulate electron density at nitrogen.

Chiral Resolution and Asymmetry :

- Bis(1-phenylethyl)amine derivatives exhibit enantioselectivity in amination reactions (up to 84% ee) and slow structural recognition in rare-earth separations . The single 1-phenylethyl group in the target compound may offer moderate enantiocontrol but faster kinetics.

- Natural product-derived catalysts (e.g., DHQ-based) underperform compared to synthetic 1-phenylethylamine derivatives, highlighting the latter’s versatility .

Physicochemical Properties: The lipophilicity of the 3-methylbutan-2-yl group may enhance solubility in nonpolar solvents compared to diphenylethylamine () or hydrophilic spirocyclic amines (). In precipitation studies, bis(1-phenylethyl)amine shows time-dependent selectivity for rare-earth elements, suggesting that the target compound’s substituents could alter metal-binding affinities .

Reactivity in Organic Synthesis :

- 1-Phenylethylamine derivatives are widely used as chiral auxiliaries (e.g., in oxazolidine formation, though unexpected products may arise due to steric clashes, as in ). The target’s branched alkyl chain might mitigate such side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.